Ethyl 8-chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylate
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Overview
Description
Ethyl 8-chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 8-chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with ethyl chloroformate in the presence of a base, followed by chlorination and methylation steps .
Industrial Production Methods
Industrial production of this compound may involve continuous flow systems and microreactor technologies to enhance efficiency and yield. These methods allow for better control over reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
Ethyl 8-chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 8-chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylate
- Ethyl 8-bromo-3-methylimidazo[1,2-a]pyridine-2-carboxylate
- Ethyl 8-fluoro-3-methylimidazo[1,2-a]pyridine-2-carboxylate
Uniqueness
Ethyl 8-chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylate is unique due to the presence of the chloro group, which can significantly influence its reactivity and biological activity. This makes it a valuable compound for various synthetic and research applications .
Properties
Molecular Formula |
C11H11ClN2O2 |
---|---|
Molecular Weight |
238.67 g/mol |
IUPAC Name |
ethyl 8-chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylate |
InChI |
InChI=1S/C11H11ClN2O2/c1-3-16-11(15)9-7(2)14-6-4-5-8(12)10(14)13-9/h4-6H,3H2,1-2H3 |
InChI Key |
IGWIWVRXNCVZEL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N2C=CC=C(C2=N1)Cl)C |
Origin of Product |
United States |
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